molecular formula C8H7NO3 B029372 Methyl 5-formylpyridine-3-carboxylate CAS No. 6221-06-3

Methyl 5-formylpyridine-3-carboxylate

Cat. No. B029372
CAS RN: 6221-06-3
M. Wt: 165.15 g/mol
InChI Key: VLRLIUOJJSNOCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 5-formylpyridine-3-carboxylate can be synthesized through various chemical processes. For example, a related compound, methyl 5-iodopyridine-2-carboximidate, has been synthesized and reacted with amino groups of model compounds and performic acid-oxidized insulin, intended for introducing heavy atoms into specific sites in proteins (Riley & Perham, 1973). Moreover, the synthesis of related pyridine carboxylates, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, demonstrating the versatility in synthesizing such compounds (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be complex, with studies focusing on how various substituents affect the structure. For instance, the crystal structure of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase, a related enzyme, has been determined, offering insights into the structural aspects of such molecules (Mugo et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions. For example, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate, a related compound, suggests specific reactions under mild conditions (Riley & Perham, 1973). Additionally, the synthesis of related compounds involves reactions like nucleophilic substitution and catalytic reduction, indicating a range of chemical properties (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of this compound and related compounds include aspects like solubility, melting point, and crystalline structure. Studies on similar compounds, such as various substituted salicylic acids and their adducts, offer insights into these properties (Montis & Hursthouse, 2012).

Chemical Properties Analysis

The chemical properties of this compound are closely linked to its reactivity and stability. Research on similar pyridine derivatives provides information on their reactivity, interaction with other molecules, and stability under various conditions (Katrusiak, Piechowiak, & Katrusiak, 2011).

Scientific Research Applications

Epigenetic Modifications and Genome Flexibility

Methyl 5-formylpyridine-3-carboxylate plays a role in the biochemistry of epigenetic modifications, which are crucial for genome regulation and its adaptability to environmental changes. Studies show that DNA methylation and demethylation, key mechanisms of genome programming, involve oxidative derivatives of cytosine such as 5-hydroxymethylcytosine (5hmC), 5-formylcytosine, and 5-carboxylcytosine. These modifications serve as markers for gene regulation and are sensitive to various environmental factors, indicating their potential role in responding to environmental stress and contributing to epigenetically mediated genome flexibility (Efimova et al., 2020).

Organic Synthesis and Pharmaceutical Precursors

In organic chemistry, this compound is recognized for its versatility as a substrate for the synthesis of pharmacologically active compounds. It is highlighted for its utility in creating antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. This compound is considered an essential structure and an excellent precursor in the search for new bioactive molecules, offering a foundational basis for developing medical products and advancing in synthetic fields and pharmaceutical industries (Farooq & Ngaini, 2019).

Safety and Hazards

Methyl 5-formylpyridine-3-carboxylate has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

methyl 5-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRLIUOJJSNOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599493
Record name Methyl 5-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6221-06-3
Record name Methyl 5-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Subject a mixture of methyl-5-bromonicotinate (1.0 g, 4.63 mmol), triethylsilane (0.807 g, 6.94 mmol), tetrakis(triphenylphosphino)palladium (0) (0.531 g, 0.460 mmol), and triethylamine (1.03 g, 10.18 mmol) in acetonitrile (10 mL) to an atmosphere of carbon monoxide gas (20 psi) heated at 60° C. for 5 h. Cool the reaction to room temperature and then absorb directly onto silica gel. Purify the residue by chromatography over silica gel, eluting with hexanes/ethyl acetate (80:20), to provide the title compound as an oil (0.114 g, 15%). 1H NMR (CDCl3, 300 MHz) δ 3.90 (s, 3H), 7.35-7.50 (m, 1H), 8.32-8.42 (m, 1H), 8.77-8.90 (m, 1H), 9.23 (s, 1H); TLC Rf=0.37 (4:1 Hexanes/Ethyl Acetate).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.807 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.531 g
Type
catalyst
Reaction Step One
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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